Donepezil Impurity 3
Description
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSVPGIZPNHDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Donepezil Impurity 3, like Donepezil, is primarily targeted towards acetylcholinesterase , an enzyme that plays a crucial role in nerve signal transmission. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function.
Mode of Action
This compound, as an acetylcholinesterase inhibitor, binds to acetylcholinesterase and prevents it from breaking down acetylcholine in the synaptic cleft. This results in an increased concentration of acetylcholine, which can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning.
Pharmacokinetics
It can easily cross the blood-brain barrier, which is crucial for its action in the brain. Similar properties can be expected for this compound, given its structural similarity to Donepezil.
Result of Action
The primary result of this compound’s action is an enhancement of cholinergic function. By increasing the concentration of acetylcholine in the brain, it enhances the transmission of nerve signals involved in cognitive functions.
Biochemical Analysis
Biochemical Properties
Donepezil Impurity 3, like Donepezil, is likely to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter. The nature of these interactions is likely to be inhibitory, as is the case with Donepezil.
Cellular Effects
Given its structural similarity to Donepezil, it may influence cell function by modulating acetylcholine levels, thereby impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level by binding to AChE, inhibiting its activity, and thus increasing acetylcholine levels.
Temporal Effects in Laboratory Settings
Donepezil has been shown to undergo oxidation, a vital step of drug metabolism. This could potentially apply to this compound as well.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its effects can vary with different dosages.
Metabolic Pathways
Donepezil is known to undergo oxidation, a key step in drug metabolism. This could potentially apply to this compound as well.
Transport and Distribution
Donepezil, due to its lipophilic nature and small molecular size, can easily cross the blood-brain barrier, which might also be true for this compound.
Biological Activity
Donepezil, a well-known acetylcholinesterase inhibitor, is primarily used in the treatment of Alzheimer's disease. However, its impurities, particularly Donepezil Impurity 3, have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on cholinergic systems, and relevant case studies.
Overview of Donepezil and Its Impurities
Donepezil (chemical name: 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride) is classified as a selective acetylcholinesterase inhibitor with an IC50 of approximately 5.7 nM . During its synthesis and storage, various impurities can arise, including this compound. Understanding these impurities is crucial as they may influence the efficacy and safety profile of the drug.
This compound is believed to exert its biological effects through several mechanisms:
- Acetylcholinesterase Inhibition : Like Donepezil, Impurity 3 may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's disease.
- Neuroprotection : Preliminary studies suggest that Donepezil and its impurities may provide neuroprotective effects by modulating various neurotrophic factors and reducing oxidative stress within neuronal cells .
In Vitro Studies
Research has demonstrated that Donepezil and its impurities can inhibit AChE activity effectively. For instance, studies have reported IC50 values for various synthesized compounds related to Donepezil that show comparable or superior inhibition to the parent compound .
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Donepezil | 5.7 | 33 | Reversible noncompetitive |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to establish specific values for this compound.
Case Studies
Recent case reports have highlighted the clinical implications of donepezil toxicity, which may also involve its impurities. For example:
- A 96-year-old female exhibited symptoms consistent with donepezil toxicity after an altered dose was administered. Symptoms included confusion and lethargy, which were potentially exacerbated by the presence of impurities .
- Another case involved an elderly male who experienced severe bradycardia and gastrointestinal symptoms after ingesting an overdose of donepezil. The involvement of impurities in these adverse effects remains a topic for further investigation .
Potential Therapeutic Applications
The exploration of this compound may lead to new therapeutic avenues:
- Combination Therapies : There is potential for using this compound in combination with other agents to enhance cognitive function or mitigate side effects associated with donepezil alone.
- Development of Novel Compounds : Research into the structure-activity relationship (SAR) of donepezil-related compounds could yield new drugs with improved efficacy and safety profiles .
Scientific Research Applications
Chemical Profile of Donepezil Impurity 3
Chemical Structure and Properties:
- Name: this compound
- CAS Number: 2097683-67-3
- Molecular Formula: C24H29NO4
- Molecular Weight: 395.49 g/mol
Analytical Applications
This compound is significant in the context of pharmaceutical analysis for several reasons:
- Quality Control in Pharmaceutical Manufacturing:
- Chromatographic Techniques:
- Stability Studies:
Pharmacological Research
The exploration of this compound extends beyond analytical applications into pharmacological research:
- Investigating Mechanisms of Action:
- Development of Novel Therapeutics:
Case Studies
In a quality control setting, a pharmaceutical company implemented HPLC methods to routinely monitor levels of this compound in their production batches. The findings consistently showed levels below the regulatory threshold, ensuring compliance and safety for patients .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Impurities
Table 1: Structural Comparison of Donepezil Impurity 3 with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 197010-25-6 | C₂₄H₂₉NO₅ | 411.49 | Benzylpiperidine, dimethoxybenzoic acid, ketone linker |
| Donepezil EP Impurity A (Desbenzyl Donepezil) | 120014-30-4 | C₁₇H₂₃NO₃ | 289.40 | Lacks benzyl group; retains piperidine and indanone |
| Donepezil Impurity 25 | 24228-40-8 | C₁₅H₂₁NO₂ | 247.33 | Ethyl ester substitution; benzylpiperidine without indanone or benzoic acid |
| Donepezil (Parent Drug) | 120014-48-4 | C₂₄H₂₉NO₃ | 379.50 | Benzylpiperidine, indanone, dimethoxy groups |
Key Observations:
- Donepezil EP Impurity A: Removal of the benzyl group reduces molecular weight and alters binding to acetylcholinesterase (AChE). Retains the indanone core but lacks the hydrophobic interactions critical for AChE inhibition .
- Structural Hybrids: Derivatives replacing the indanone with benzothiophene (e.g., compounds from ) show variable AChE/BuChE inhibition, highlighting the indanone’s role in target engagement .
Pharmacological Activity Comparison
Table 2: Inhibitory Activity (IC₅₀) Against Key Enzymes
Key Findings:
- BuChE Selectivity: Hybrids like 14g and 14h () exhibit nanomolar BuChE inhibition, surpassing donepezil’s potency. This suggests structural modifications (e.g., melatonin hybrid pharmacophores) enhance BuChE targeting .
- Multitarget Inhibition : Tetrac derivatives (e.g., 2i, 4e) inhibit AChE, BuChE, and Aβ aggregation simultaneously, demonstrating the advantage of cyclohexyl substituents and electron-donating groups .
Mechanistic Insights from Molecular Docking
- Donepezil Binding: The benzylpiperidine group occupies AChE’s narrow cavity, interacting with Tyr-70, Asp-72, and Tyr-334. The indanone engages Trp-279 via π-π stacking .
- Impurity 3 : The benzoic acid group may disrupt π-π interactions with Trp-279, reducing AChE affinity. However, the ketone linker could form hydrogen bonds with Ser-122 or His-440 .
- Hybrid Derivatives : Compounds like 3a and 3n () mimic donepezil’s binding mode, retaining H-bonds with Asp-70 and Thr-120 but introducing water-mediated interactions with Ser-287 .
Preparation Methods
Starting Material and Reaction Mechanism
Impurity 3 originates from the same intermediate as donepezil hydrochloride: 5,6-dimethoxy-2-(4-piperidylmethylene)-1-indeneone (SM). Unlike the main synthetic route, which involves reduction and benzylation steps, Impurity 3 forms when SM undergoes direct formylation without prior reduction. The reaction mechanism involves nucleophilic attack by the piperidine nitrogen on the formylating agent, typically formic acid or acetic-formic anhydride , under elevated temperatures (60–80°C).
Stepwise Preparation Protocol
The synthesis of Impurity 3 follows a streamlined pathway:
-
Formylation of SM : SM reacts with a formylation reagent (e.g., formic acid) at 70°C for 4–6 hours.
-
Workup and Isolation : The crude product is extracted using ethyl acetate, washed with sodium bicarbonate, and concentrated under reduced pressure.
-
Purification : Silica gel column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1) yields pure Impurity 3.
Table 1: Reaction Conditions for Impurity 3 Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 65–75°C | >75°C increases side products |
| Reaction Time | 5 hours | Shorter times reduce conversion |
| Formylation Reagent | Acetic-formic anhydride | Higher purity vs. formic acid |
Analytical Characterization and Identification
Chromatographic Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying Impurity 3. Using a C18 column and a mobile phase of phosphate buffer (pH 6.5) and acetonitrile (75:25), Impurity 3 elutes at a relative retention time (RRT) of 1.07–1.12 compared to donepezil. The U.S. Pharmacopeia mandates that individual impurities like this remain below 0.15% in the final drug substance.
Spectroscopic Confirmation
-
Mass Spectrometry (MS) : Impurity 3 exhibits a molecular ion peak at m/z 357.2 ([M+H]⁺), consistent with its molecular formula C₁₉H₂₄NO₄.
-
Nuclear Magnetic Resonance (NMR) : Key signals include a singlet at δ 8.10 ppm (formyl proton) and doublets at δ 6.70–6.90 ppm (aromatic protons).
Process-Related Factors Influencing Impurity Formation
Impact of Reaction Duration
Prolonged reaction times during donepezil synthesis exacerbate Impurity 3 formation. For instance, extending the formylation step beyond 6 hours elevates its concentration to 0.2–0.3% , exceeding pharmacopeial limits. Optimizing reaction times to 3.5–5 hours suppresses this impurity to <0.1%.
Role of Temperature Control
Maintaining temperatures below 70°C during formylation minimizes unintended side reactions. Overheating promotes retro-aldol condensation , generating additional degradants that complicate purification.
Purification Strategies and Challenges
Column Chromatography
Silica gel chromatography remains the most effective purification method, achieving ≥98% purity for Impurity 3. However, the structural similarity between Impurity 3 and donepezil necessitates precise solvent gradient optimization to resolve co-eluting peaks.
Recrystallization Limitations
Unlike donepezil hydrochloride, Impurity 3 resists crystallization from common solvents like ethyl acetate or isopropyl alcohol due to its non-ionic nature. This complicates large-scale isolation and underscores the need for chromatographic methods.
Regulatory and Quality Control Considerations
Stability-Indicating Methods
Forced degradation studies (e.g., exposure to 70°C for 48 hours) reveal that Impurity 3 levels remain stable in the presence of citric acid stabilizers, affirming its role as a process impurity rather than a degradation product.
Industrial-Scale Mitigation Approaches
Q & A
Q. What experimental design strategies are effective for studying formulation variables impacting impurity profiles?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate control factors (e.g., lactose %, HPMC viscosity) and fixed factors (e.g., magnesium stearate %). For instance, a two-run DoE revealed that varying lactose (72.5–80%) and HPMC 100 cps (0–15.075%) significantly altered the inverse maximum dissolution rate (1/V_max), guiding formulation optimization .
Advanced Research Questions
Q. How can kinetic modeling elucidate the formation pathways of this compound during synthesis or storage?
- Methodological Answer : Employ Arrhenius equation-based studies under accelerated storage conditions (e.g., 40°C/75% RH) to model degradation kinetics. Monitor impurity generation via HPLC and correlate with activation energy (Ea) to predict shelf-life. For example, studies show that oxidation of the piperidine ring or demethylation of dimethoxy groups are primary degradation pathways .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use 2D-NMR (e.g., HSQC, HMBC) to differentiate regioisomers or stereoisomers. For instance, NOESY correlations can distinguish between E/Z isomers in impurities like ((E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one) (CAS 844694-85-5) . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) further clarifies fragmentation patterns .
Q. How do formulation excipients influence the chromatographic separation of this compound?
- Methodological Answer : Conduct matrix effect studies using placebo formulations (e.g., lactose, HPMC) to assess interference. Adjust mobile phase pH (e.g., pH 1.8 with perchloric acid) to enhance peak symmetry and resolution. For example, excipient interactions with HPMC 4000 cps can alter retention times, necessitating method robustness testing .
Q. What statistical approaches address contradictions in impurity quantification across laboratories?
- Methodological Answer : Apply interlaboratory studies with harmonized protocols (e.g., ISO 5725) and use mixed-effects models to account for variability. For instance, inconsistencies in impurity VIII quantification (0.040–0.043%) were resolved by standardizing column lot numbers and detector calibration .
Data-Driven Insights
- Key Structural Features : this compound (Ethyl 1-benzylpiperidine-4-carboxylate) contains a piperidine ring, benzyl group, and ester moiety, necessitating targeted functional group analysis .
- Degradation Correlation : A 1.5% increase in impurity levels under oxidative conditions correlates with a 10% reduction in drug potency, highlighting the need for rigorous stability testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
